6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15298267
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO3 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 6,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO3/c1-11-5-4-6-14(7-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22) |
| Standard InChI Key | PSDQTFFHQAEKTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Introduction
Overview of the Compound
6,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse pharmacological activities. Chromenes are heterocyclic compounds with a fused benzopyran structure, and their derivatives have been explored for applications in medicinal chemistry, particularly for anticancer, antifungal, and anti-inflammatory properties .
Biological Activities and Applications
Chromene derivatives, including compounds similar to 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, have been widely studied for their therapeutic potential:
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Anticancer Activity:
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Anti-inflammatory Properties:
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Antifungal Potential:
Synthesis Pathway
The synthesis of compounds like 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multistep reactions:
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Formation of the Chromenone Core:
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A condensation reaction between salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions forms the chromenone skeleton.
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Functionalization at Position 2:
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Introduction of the carboxylic acid group at position 2 is achieved through selective oxidation or esterification.
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Amide Coupling Reaction:
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The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylaniline), often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
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Research Findings on Related Compounds
Studies on structurally similar chromene derivatives provide insights into potential activities:
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Substitutions at positions 6 and 7 significantly enhance anticancer activity by improving lipophilicity and receptor interactions .
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Amide functionalization has been shown to improve stability and bioavailability in vivo .
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Methyl substitutions on the phenyl ring increase selectivity toward specific enzyme targets .
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